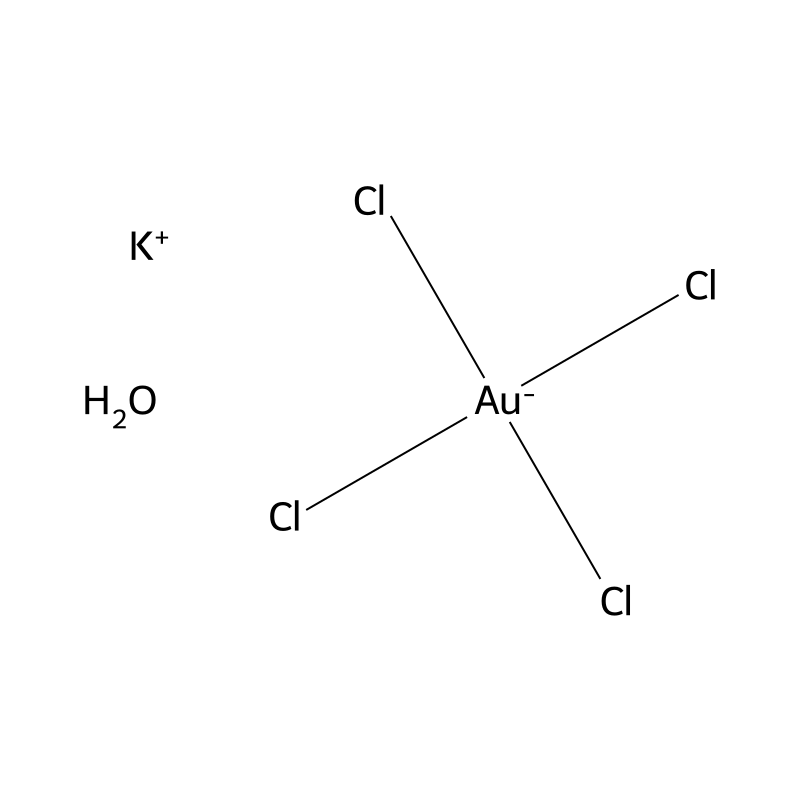

Potassium tetrachloroaurate(III) hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Luminescence Studies

Scientific Field: Physical Chemistry

Application Summary: Potassium tetrachloroaurate(III) hydrate is used as a raw material for the preparation of gold (III) dithiolate complexes, which are applied in luminescence studies.

Methods of Application: The specific methods of application can vary depending on the study, but generally involve the synthesis of gold (III) dithiolate complexes using Potassium tetrachloroaurate(III) hydrate as a starting material.

Results or Outcomes: The outcomes of these studies can vary widely, but the luminescent properties of the resulting gold (III) dithiolate complexes are typically the focus.

Photosensitizers

Scientific Field: Photodynamic Therapy

Application Summary: Potassium tetrachloroaurate(III) hydrate is used in the synthesis of gold (III) dithiolate complexes, which can be used as photosensitizers

Methods of Application: The gold (III) dithiolate complexes are synthesized using Potassium tetrachloroaurate(III) hydrate and then used as photosensitizers in various applications, such as photodynamic therapy.

Results or Outcomes: The effectiveness of the photosensitizers can depend on many factors, but the use of gold (III) dithiolate complexes can enhance the effectiveness of photodynamic therapy.

Photocatalysts

Scientific Field: Photocatalysis

Application Summary: Potassium tetrachloroaurate(III) hydrate is used as a raw material for the preparation of gold (III) dithiolate complexes, which can be used as photocatalysts

Methods of Application: The gold (III) dithiolate complexes are synthesized using Potassium tetrachloroaurate(III) hydrate and then used as photocatalysts in various reactions.

Results or Outcomes: The use of gold (III) dithiolate complexes as photocatalysts can enhance the efficiency of various reactions.

Gold Electroplating

Scientific Field: Material Science

Application Summary: Potassium tetrachloroaurate(III) hydrate is used in the gold electroplating process.

Methods of Application: In gold electroplating, a thin layer of gold is deposited onto the surface of another metal by chemical reduction. Potassium tetrachloroaurate(III) hydrate serves as the gold source in the electroplating bath.

Results or Outcomes: The result is a gold-plated object with a shiny, durable finish.

Nanotechnology

Scientific Field: Nanotechnology

Application Summary: Potassium tetrachloroaurate(III) hydrate is used in the synthesis of gold nanoparticles.

Methods of Application: Gold nanoparticles are typically synthesized by reducing Potassium tetrachloroaurate(III) hydrate in the presence of a stabilizing agent.

Results or Outcomes: Gold nanoparticles have unique properties that make them useful in a variety of applications, including electronics, sensing, imaging, and medicine.

Bioimaging

Scientific Field: Biomedical Research

Application Summary: Gold complexes derived from Potassium tetrachloroaurate(III) hydrate can be used in bioimaging applications.

Methods of Application: These gold complexes can be used as contrast agents in various imaging techniques, such as computed tomography (CT) and optical imaging.

Results or Outcomes: The use of gold complexes in bioimaging can enhance image contrast and provide more detailed information about biological structures.

Drug Delivery

Scientific Field: Biomedical Engineering

Application Summary: Gold nanoparticles synthesized from Potassium tetrachloroaurate(III) hydrate have been explored for their potential in drug delivery.

Methods of Application: The gold nanoparticles can be loaded with therapeutic agents and used to target specific cells or tissues in the body.

Results or Outcomes: The use of gold nanoparticles in drug delivery can improve the efficacy of the therapeutic agents and reduce side effects by delivering the drugs directly to the target cells or tissues.

Cancer Treatment

Scientific Field: Oncology

Application Summary: Gold nanoparticles derived from Potassium tetrachloroaurate(III) hydrate have been studied for their potential in cancer treatment.

Methods of Application: The gold nanoparticles can be used to deliver anticancer drugs directly to tumor cells, or they can be used in photothermal therapy, where they are heated by light to kill the cancer cells.

Results or Outcomes: Studies have shown that the use of gold nanoparticles in cancer treatment can enhance the effectiveness of the treatment and reduce side effects.

Chemical Sensors

Scientific Field: Analytical Chemistry

Application Summary: Gold nanoparticles synthesized from Potassium tetrachloroaurate(III) hydrate can be used in the development of chemical sensors.

Methods of Application: The gold nanoparticles can be incorporated into a sensor device, where they can interact with specific chemicals and produce a measurable signal.

Results or Outcomes: The use of gold nanoparticles in chemical sensors can improve the sensitivity and selectivity of the sensors.

Potassium tetrachloroaurate(III) hydrate is a chemical compound with the formula H₂AuCl₄KO. It appears as orange crystals or powder and has a molecular weight of approximately 395.89 g/mol. This compound is notable for its solubility in water and ethanol, making it accessible for various chemical applications. It is primarily utilized in the synthesis of gold compounds and as an intermediate in

Potassium tetrachloroaurate(III) hydrate is considered a toxic compound. It can cause irritation upon contact with skin, eyes, and mucous membranes. Ingestion can lead to gastrointestinal discomfort and potential gold poisoning. Inhalation can irritate the respiratory tract.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.

- Work in a well-ventilated area.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

Acute Toxicity Data:

- Oral (rat) LD50: 200 mg/kg

Additionally, it can form complexes with various ligands, which can alter its reactivity and solubility properties, making it a versatile reagent in coordination chemistry .

The synthesis of potassium tetrachloroaurate(III) hydrate typically involves the reaction of gold chloride with potassium chloride in an aqueous solution. The general procedure can be summarized as follows:

- Preparation of Gold Chloride: Dissolve gold metal in aqua regia (a mixture of hydrochloric acid and nitric acid) to obtain gold chloride.

- Addition of Potassium Chloride: Introduce potassium chloride to the solution containing gold chloride.

- Crystallization: Allow the solution to evaporate slowly to form crystals of potassium tetrachloroaurate(III) hydrate.

This method results in high-purity crystals suitable for laboratory use .

Potassium tetrachloroaurate(III) hydrate finds numerous applications across various fields:

- Chemical Synthesis: It serves as a precursor for synthesizing other gold compounds, including dithiolate complexes.

- Catalysis: The compound is used in catalyzing organic reactions due to its ability to stabilize gold nanoparticles.

- Nanotechnology: It plays a crucial role in the production of gold nanoparticles for applications in electronics and medicine.

- Analytical Chemistry: Potassium tetrachloroaurate(III) hydrate is employed in colorimetric assays and other analytical techniques .

Studies have shown that potassium tetrachloroaurate(III) hydrate interacts with various biological molecules, including proteins and nucleic acids. These interactions can lead to significant changes in the structure and function of biomolecules, which may contribute to its biological activity. For instance, its binding affinity to proteins can affect enzymatic activity and cellular signaling pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

Several compounds share similarities with potassium tetrachloroaurate(III) hydrate, particularly in terms of their chemical properties and applications. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Features |

|---|---|---|

| Gold(III) chloride | AuCl₃ | Used primarily as a precursor for gold compounds; less soluble than potassium tetrachloroaurate(III). |

| Sodium tetrachloroaurate(III) | Na₃AuCl₄ | Similar applications but differs in solubility and ionic composition; often used in analytical chemistry. |

| Silver nitrate | AgNO₃ | Commonly used in photography and as an antimicrobial agent; differs significantly in reactivity compared to gold compounds. |

Potassium tetrachloroaurate(III) hydrate is unique due to its specific coordination chemistry involving gold ions and its extensive use in both synthetic and biological contexts .